molecular formula C13H14O2 B068831 2-Ethoxy-5-phenylcyclopent-2-en-1-one CAS No. 172947-03-4

2-Ethoxy-5-phenylcyclopent-2-en-1-one

Cat. No. B068831
M. Wt: 202.25 g/mol
InChI Key: ZCAHCKXWVYMLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-phenylcyclopent-2-en-1-one is a chemical compound that belongs to the family of cyclopentenones. It is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and methanol. The compound has been studied extensively due to its unique properties and potential applications in different fields.

Scientific Research Applications

2-Ethoxy-5-phenylcyclopent-2-en-1-one has been studied extensively for its potential applications in different fields. In organic chemistry, it has been used as a starting material for the synthesis of various natural products and biologically active compounds. For example, it has been used as a precursor for the synthesis of the antifungal agent solanapyrone A. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the activity of the enzyme topoisomerase II. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-5-phenylcyclopent-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response.

Biochemical And Physiological Effects

2-Ethoxy-5-phenylcyclopent-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of the enzyme topoisomerase II, leading to the accumulation of DNA damage and cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. In vivo studies have shown that it has potential anticancer and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethoxy-5-phenylcyclopent-2-en-1-one in lab experiments include its relatively simple synthesis method, its potential applications in different fields, and its ability to inhibit the activity of the enzyme topoisomerase II. However, the limitations include its low yield of synthesis, its relatively low solubility in water, and its potential toxicity.

Future Directions

There are several future directions for the study of 2-Ethoxy-5-phenylcyclopent-2-en-1-one. One direction is to further investigate its potential anticancer and anti-inflammatory effects in vivo. Another direction is to explore its potential applications in the synthesis of natural products and biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-Ethoxy-5-phenylcyclopent-2-en-1-one involves the reaction of ethyl phenylpropiolate with cyclopentanone in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the cyclopentenone ring. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization from a suitable solvent.

properties

CAS RN

172947-03-4

Product Name

2-Ethoxy-5-phenylcyclopent-2-en-1-one

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethoxy-5-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-2-15-12-9-8-11(13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3

InChI Key

ZCAHCKXWVYMLAO-UHFFFAOYSA-N

SMILES

CCOC1=CCC(C1=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CCC(C1=O)C2=CC=CC=C2

synonyms

2-Cyclopenten-1-one,2-ethoxy-5-phenyl-(9CI)

Origin of Product

United States

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